

physical and chemical properties of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Ethyl-4'-iodobiphenyl

Cat. No.: B096750

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An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **4-Ethyl-4'-iodobiphenyl**. This functionalized biphenyl derivative serves as a critical intermediate in the synthesis of advanced materials and complex organic molecules.

Core Physicochemical Properties

4-Ethyl-4'-iodobiphenyl (CAS Number: 17078-76-1) is a functionalized biphenyl derivative with a rigid biphenyl core, an ethyl substituent, and a reactive iodine atom, making it a versatile building block in organic synthesis.^[1] It is typically supplied as a stable, white to off-white solid crystalline substance.^[1]

Quantitative Data Summary

The key physical and chemical properties of **4-Ethyl-4'-iodobiphenyl** are summarized in the table below.

Property	Value	Reference
CAS Number	17078-76-1	[1]
Molecular Formula	C ₁₄ H ₁₃ I	[1]
Molecular Weight	~308.16 g/mol	[1]
Appearance	White to off-white solid	[1]
Boiling Point	~347.4°C at 760 mmHg	[1]
Density	~1.5 g/cm ³	[1]
Flash Point	157.5°C	[1]
Refractive Index	1.617	[1]

Chemical Reactivity and Applications

The primary utility of **4-Ethyl-4'-iodobiphenyl** lies in its role as a precursor for advanced materials and complex molecules, driven by the reactivity of the C-I bond.[1]

Key Applications:

- Liquid Crystal Synthesis:** It is a crucial intermediate for creating advanced liquid crystal materials. The biphenyl core provides structural rigidity, while the ethyl group and iodine atom allow for precise modifications to tailor properties like dielectric anisotropy and viscosity, which directly impact display performance.[1]
- Organic Synthesis Intermediate:** The iodine atom makes **4-Ethyl-4'-iodobiphenyl** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3] These reactions are fundamental for creating carbon-carbon bonds to construct biaryl structures prevalent in many pharmaceutical agents and organic electronic materials.[4] This allows medicinal chemists to build complex molecular architectures and fine-tune the pharmacological properties of potential drugs.

Experimental Protocols

While specific protocols for **4-Ethyl-4'-iodobiphenyl** are proprietary, its use in cross-coupling reactions is well-established. The following are generalized, adaptable protocols based on similar iodinated aromatic compounds.

General Protocol for Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.^[4] **4-Ethyl-4'-iodobiphenyl** can be readily used as the organohalide partner.

Materials:

- **4-Ethyl-4'-iodobiphenyl** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
- Ligand (e.g., SPhos, 4 mol%)
- Base (e.g., K₃PO₄, 2.0 equiv)
- Degassed solvent (e.g., Dioxane/Water mixture)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **4-Ethyl-4'-iodobiphenyl**, the arylboronic acid, palladium catalyst, ligand, and base.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C and stir vigorously.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.^[4]

General Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for characterizing the final product or verifying the purity of the starting material.^[6]

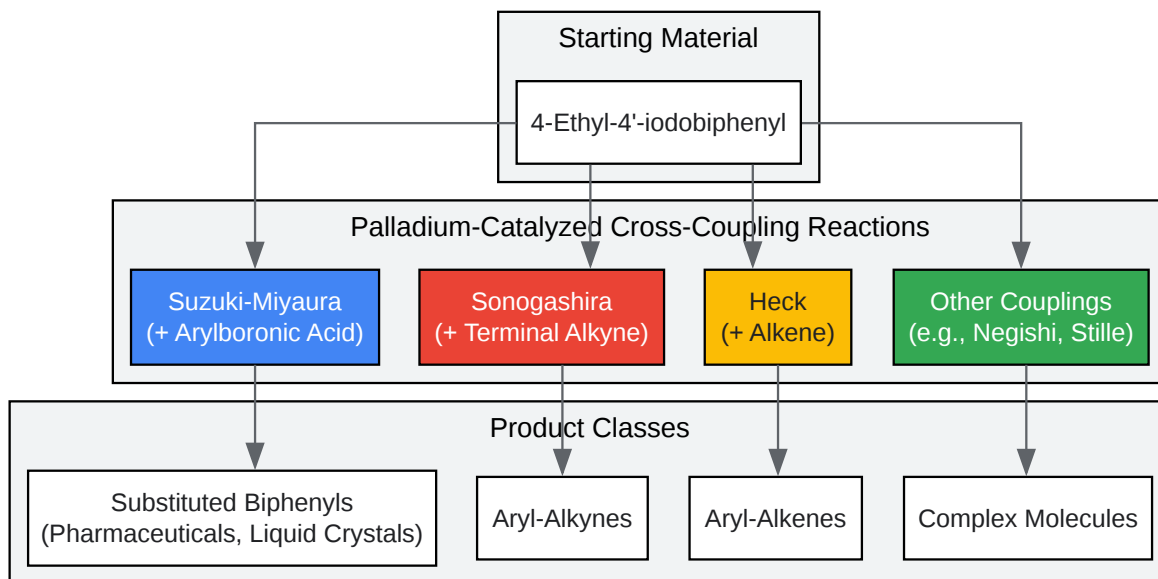
Procedure:

- **Sample Preparation:** Weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).^[6]
- **Spectrometer Setup:** Use a 300 or 400 MHz NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.^[6]
- **Data Acquisition:** Perform a standard one-pulse ¹H NMR experiment with a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans depending on the concentration.^[6]
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Visualizations

Logical Workflow for Synthesis Applications

The following diagram illustrates the central role of **4-Ethyl-4'-iodobiphenyl** as a versatile intermediate in synthetic chemistry.



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Synthetic utility of **4-Ethyl-4'-iodobiphenyl**.

Experimental Workflow: Suzuki-Miyaura Coupling & Purification

This diagram outlines the typical laboratory workflow for utilizing **4-Ethyl-4'-iodobiphenyl** in a Suzuki-Miyaura coupling reaction, from setup to final product analysis.



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Workflow for Suzuki-Miyaura coupling.

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- To cite this document: BenchChem. [physical and chemical properties of 4-Ethyl-4'-iodobiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096750#physical-and-chemical-properties-of-4-ethyl-4-iodobiphenyl\]](https://www.benchchem.com/product/b096750#physical-and-chemical-properties-of-4-ethyl-4-iodobiphenyl)

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com